Diglycidyl 1,2-cyclohexanedicarboxylate is a specialized epoxy compound characterized by its two epoxide groups, making it a versatile material in various scientific and industrial applications. This compound is synthesized from 1,2-cyclohexanedicarboxylic acid and epichlorohydrin, resulting in a structure that enables it to function as a crosslinking agent in polymer chemistry . It is primarily utilized in materials science and biotechnology, particularly in the development of nanoparticles for gene delivery systems .
Diglycidyl 1,2-cyclohexanedicarboxylate is classified as an epoxy resin, which is a type of thermosetting polymer known for its excellent mechanical properties and chemical resistance. The compound's chemical formula is , and it has a CAS number of 5493-45-8. It falls under the category of glycidyl ethers, which are formed through the reaction of dihydroxy compounds with epichlorohydrin .
The synthesis of diglycidyl 1,2-cyclohexanedicarboxylate typically involves the esterification of 1,2-cyclohexanedicarboxylic acid with epichlorohydrin. This reaction is facilitated by a base catalyst, such as sodium hydroxide . The process can be summarized as follows:
In industrial settings, the synthesis occurs in large-scale reactors where reactants are mixed under specific conditions. After the reaction, purification steps such as distillation are implemented to separate unreacted materials and by-products.
Diglycidyl 1,2-cyclohexanedicarboxylate features a cyclohexane ring with two carboxylic acid groups at positions one and two. Each carboxylic acid group is esterified with a glycidyl ether moiety, resulting in a structure that allows for significant reactivity due to the presence of epoxide groups.
Diglycidyl 1,2-cyclohexanedicarboxylate participates in several key reactions:
The primary mechanism of action for diglycidyl 1,2-cyclohexanedicarboxylate involves its role as a crosslinking agent. When reacted with branched polyethylenimine nanoparticles, it forms stable structures that enhance gene delivery efficiency.
Studies have shown that diglycidyl 1,2-cyclohexanedicarboxylate exhibits excellent adhesion properties and resistance to environmental degradation, making it suitable for various applications in coatings and adhesives .
Diglycidyl 1,2-cyclohexanedicarboxylate finds extensive applications in:
Shell morphology and integrity are governed by pH control and prepolymer synthesis. Acidification to pH 3.0–4.0 initiates polycondensation, depositing MUF nanoparticles that assemble into a rough outer surface (enhancing matrix adhesion) and a smooth, compact inner layer (~1.0 μm thickness). FTIR analysis confirms successful encapsulation, showing retention of DGCHD’s epoxide peaks (905 cm⁻¹, 840 cm⁻¹) alongside MUF’s triazine ring signature (815 cm⁻¹) [4]. Thermal gravimetric analysis (TGA) reveals dual-stage degradation: initial epoxy release (150–250°C) followed by shell decomposition (300–450°C), indicating thermal reliability for self-healing applications [4].
The core/shell mass ratio critically impacts payload capacity and structural robustness. A ratio of 1.5 maximizes DGCHD loading (89.1 wt.%), while deviations reduce efficiency:
Table 1: Core-Shell Ratio Impact on Microencapsulation
Core/Shell Ratio | DGCHD Loading (wt.%) | Structural Integrity |
---|---|---|
0.5 | 78.4 | Thick wall, low fracture |
1.0 | 81.6 | Balanced strength |
1.5 | 89.1 | Optimal loading |
2.0 | 74.7 | Thin wall, fragile |
Higher ratios (>1.5) yield thin-walled capsules prone to mechanical failure during synthesis, whereas lower ratios (<1.5) create thicker shells that limit payload capacity [4].
Emulsification speed directly dictates microcapsule diameter. Increasing homogenization rates from 5,000 to 11,000 rpm reduces mean particle size from 130 μm to 50 μm, following a third-order exponential decay model:$$d = 220 + 1250e^{-0.0003v}$$where d = diameter (μm) and v = emulsification rate (rpm). Beyond 11,000 rpm, size reduction plateaus due to turbulent flow equilibrium. Laser diffraction analysis shows a primary size distribution of 10–110 μm, with a minor secondary peak (2–10 μm) from agglomerated shell material [4].
Table 2: Emulsification Rate vs. Microcapsule Size
Emulsification Rate (rpm) | Mean Diameter (μm) | Size Distribution (μm) |
---|---|---|
5,000 | 130 | 50–200 |
8,000 | 90 | 30–150 |
11,000 | 60 | 20–110 |
14,000 | 50 | 10–100 |
DGCHD serves as a crosslinker for polyethylenimine (PEI), reducing cytotoxicity while maintaining gene delivery efficacy. It reacts with PEI’s primary amines via ring-opening epoxide chemistry, forming β-hydroxyamine linkages that modulate charge density [1].
Crosslinking involves nucleophilic attack by PEI’s primary amines (pKa ~8–9) on DGCHD’s epoxide groups, with secondary amines participating slower due to steric hindrance. Stoichiometric control (DGCHD:amine = 1:1) ensures partial charge retention for DNA condensation. Acid-base titration confirms reduced buffering capacity in DP25 nanoparticles (25 kDa PEI crosslinked with DGCHD), indicating decreased proton sponge effect vs. native PEI. Nanoparticles form within 2 hours, with sizes of 125–201 nm and zeta potentials of +11–20 mV (vs. +30–50 mV for unmodified PEI) [1].
DGCHD crosslinking masks cationic charges, lowering cytotoxicity 3-fold vs. native PEI. In vitro studies show:
Table 3: Charge and Cytotoxicity in PEI-DGCHD Nanocarriers
Material | Zeta Potential (mV) | Cell Viability (%) | Transfection Efficiency |
---|---|---|---|
Native PEI (25 kDa) | +45 | 45 | 1× (reference) |
DP25 nanoparticles | +20 to +11 | >85 | 5–8× higher |
Lipofectamine | +15 | 60 | 3× higher |
The lower zeta potential (+11–20 mV) diminishes non-specific binding to cell membranes, while retained DNA condensation enables transfection efficiency 5–8× higher than native PEI. This balance addresses the "gold standard" PEI’s clinical limitation of charge-associated toxicity [1].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1